Cas no 3342-77-6 (2-(Formylamino)benzoic Acid (>90%))
2-(Formylamino)benzoic Acid (>90%) Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-(formylamino)-
- 2-(FORMYLAMINO)BENZOIC ACID
- 2-formamidobenzoic acid
- N-FORMYLANTHRANILIC ACID
- Formylanthranilic acid
- NSC 509050
- MFCD00088808
- 2-formamidobenzoate
- N-formyl-anthranilic acid
- 2-(formylamino)benzoate
- 2-(Formylamino)-benzoic acid
- 2-formamidobenzoicacid
- NSC509050
- SCHEMBL501876
- UNII-6670418F9K
- Formylanthranilate
- NS00123207
- 6670418F9K
- ANTHRANILIC ACID, N-FORMYL-
- CHEMBL1213015
- AKOS000504260
- Q27104373
- NSC-509050
- 3342-77-6
- CS-0320340
- FT-0682683
- C05653
- VS-07376
- CHEBI:36575
- 2-(Formylamino)benzoic acid #
- Benzoic acid, 2-(formylamino)-
- 2-(Formylamino)benzoic Acid (>90%)
- DTXSID70187059
- 2-(Formylamino)-benzoate
- 2-(Formylamino)benzoicacid
- DB-202370
- G69686
- STL068906
- BBL023279
-
- MDL: MFCD00088808
- Inchi: 1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12)
- InChI Key: LLLPDUXGHXIXIW-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1NC=O)=O
Computed Properties
- Exact Mass: 164.03500
- Monoisotopic Mass: 165.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.390
- Melting Point: 161-163 ºC
- PSA: 69.23000
- LogP: 0.32730
2-(Formylamino)benzoic Acid (>90%) Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Formylamino)benzoic Acid (>90%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058441-500mg |
2-(Formylamino)benzoic acid |
3342-77-6 | 500mg |
3233CNY | 2021-05-07 | ||
| Alichem | A019093422-5g |
2-Formamidobenzoic acid |
3342-77-6 | 95% | 5g |
$774.99 | 2023-09-02 | |
| TRC | F342770-10mg |
2-(Formylamino)benzoic Acid (>90%) |
3342-77-6 | 10mg |
$ 59.00 | 2023-09-07 | ||
| TRC | F342770-50mg |
2-(Formylamino)benzoic Acid (>90%) |
3342-77-6 | 50mg |
$ 146.00 | 2023-09-07 | ||
| TRC | F342770-100mg |
2-(Formylamino)benzoic Acid (>90%) |
3342-77-6 | 100mg |
$ 224.00 | 2023-09-07 | ||
| Matrix Scientific | 058441-500mg |
2-(Formylamino)benzoic acid |
3342-77-6 | 500mg |
$171.00 | 2023-09-10 | ||
| Matrix Scientific | 058441-1g |
2-(Formylamino)benzoic acid |
3342-77-6 | 1g |
$263.00 | 2023-09-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058441-500mg |
2-(Formylamino)benzoic acid |
3342-77-6 | 500mg |
3233.0CNY | 2021-07-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391010-1g |
2-Formamidobenzoic acid |
3342-77-6 | 95+% | 1g |
¥2337.00 | 2024-05-18 | |
| Crysdot LLC | CD12082376-5g |
2-Formamidobenzoic acid |
3342-77-6 | 95+% | 5g |
$704 | 2024-07-24 |
2-(Formylamino)benzoic Acid (>90%) Suppliers
2-(Formylamino)benzoic Acid (>90%) Related Literature
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1. 159. Syntheses of heterocyclic compounds. Part IX. Action of manganese dioxide on heterocyclesB. Hughes,H. Suschitzky J. Chem. Soc. 1965 875
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Gengan Du,Qi Guo,Xiaohai Yan,Hong Chen,Yahong Yuan,Tianli Yue Food Funct. 2022 13 11690
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3. 158. Rearrangements in the oxidation of 3-phenylquinolinesC. W. Rees,C. R. Sabet J. Chem. Soc. 1965 870
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4. 231. Synthetic antimalarials. Part XLVI. Some 4-dialkylaminoalkylaminoquinoline derivativesJustus K. Landquist J. Chem. Soc. 1951 1038
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Kurosh Rad-Moghadam,Mohammad S. Khajavi J. Chem. Res. (S) 1998 702
Additional information on 2-(Formylamino)benzoic Acid (>90%)
Introduction to 2-(Formylamino)benzoic Acid (>90%) and Its Significance in Modern Chemical Research
2-(Formylamino)benzoic acid (>90%), with the CAS number 3342-77-6, is a highly pure and versatile compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its high purity (>90%), serves as a crucial intermediate in the synthesis of various bioactive molecules, including drugs and diagnostic agents. Its unique structural properties, combining both formyl and amino functional groups, make it a valuable building block for designing novel therapeutic agents with enhanced efficacy and selectivity.
The chemical structure of 2-(Formylamino)benzoic acid (>90%) consists of a benzoic acid core substituted with a formylamino group at the para position. This arrangement imparts remarkable reactivity, enabling its participation in a wide range of chemical transformations such as condensation reactions, hydrolysis, and oxidation processes. These reactions are fundamental in the synthesis of complex molecules, making this compound indispensable in both academic and industrial laboratories.
In recent years, 2-(Formylamino)benzoic acid (>90%) has been extensively studied for its potential applications in drug development. Its ability to act as a precursor for heterocyclic compounds has opened new avenues in medicinal chemistry. For instance, researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. One notable area of research involves its use in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. These inhibitors have shown promising results in preclinical studies, highlighting the compound's therapeutic potential.
The compound's significance extends beyond drug development into the realm of diagnostic imaging. Researchers have explored its derivatives as contrast agents for magnetic resonance imaging (MRI). The formyl group in 2-(Formylamino)benzoic acid (>90%) allows for facile conjugation with MRI contrast agents, enhancing image resolution and sensitivity. This application has significant implications for early detection and monitoring of diseases such as neurodegenerative disorders and cardiovascular conditions.
Furthermore, 2-(Formylamino)benzoic acid (>90%) has found utility in materials science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it an attractive candidate for high-performance materials used in aerospace and automotive industries. The compound's ability to undergo cross-linking reactions also makes it suitable for creating hydrogels with biomedical applications, such as wound dressings and drug delivery systems.
The synthesis of 2-(Formylamino)benzoic acid (>90%) typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that researchers can rely on this compound for sensitive applications without compromising on quality. Techniques such as catalytic hydrogenation, oxidation, and protection-deprotection strategies are commonly employed to construct the desired molecular framework.
Recent advancements in computational chemistry have also contributed to optimizing the synthesis of 2-(Formylamino)benzoic acid (>90%). Molecular modeling studies have identified efficient reaction pathways and catalysts that enhance production efficiency while minimizing environmental impact. These computational insights have accelerated the development of greener synthetic routes, aligning with global efforts to promote sustainable chemistry practices.
The versatility of 2-(Formylamino)benzoic acid (>90%) is further underscored by its role in agrochemical research. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interfere with essential enzymatic pathways in plants. Such applications hold promise for developing environmentally friendly crop protection agents that reduce reliance on traditional agrochemicals.
In conclusion, 2-(Formylamino)benzoic acid (>90%), identified by its CAS number 3342-77-6, is a cornerstone compound in modern chemical research. Its broad applicability across pharmaceuticals, diagnostics, materials science, and agrochemicals underscores its importance as a synthetic intermediate. As research continues to uncover new uses for this versatile molecule, its impact on scientific innovation is poised to grow even further.
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